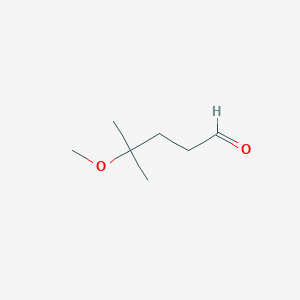
Lead;sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead is a dull, silvery-grey metal. It is soft and easily worked into sheets Sodium is a very soft silvery-white metal . Sodium is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .
Synthesis Analysis
Lead is a naturally occurring element and is usually found in ores with other elements such as copper, zinc, and silver . Sodium is extremely reactive and never occurs in the free state in Earth’s crust. It was first prepared by Sir Humphry Davy in 1807 by applying electrolysis to fused sodium hydroxide (NaOH) .
Molecular Structure Analysis
Both lead and sodium are part of the periodic table of elements. Lead has four stable isotopes: 208 Pb (52%), 206 Pb (24%), 207 Pb (22%) and 204 Pb (less than 2%) . Sodium, on the other hand, is part of the alkali metal group (Group 1 [Ia]) of the periodic table .
Chemical Reactions Analysis
Lead (II) is precipitated by sulfate under neutral to acidic conditions . Sodium is extremely reactive and reacts violently with water, acids, and oxygenated compounds .
Physical and Chemical Properties Analysis
Lead is a soft metal having little tensile strength, and it is the densest of the common metals excepting gold and mercury . Sodium is a very soft silvery-white metal . Sodium is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .
Wirkmechanismus
Safety and Hazards
Lead can cause many health problems. No safe level of lead has been identified . Exposure of pregnant women to high levels of lead can cause miscarriage, stillbirth, premature birth and low birth weight . Sodium is highly corrosive to eyes, skin, and mucous membranes. It can ignite spontaneously in moist air or dry air above 239 o F .
Zukünftige Richtungen
Sodium-ion batteries are considered as the best candidate power sources because sodium is widely available and exhibits similar chemistry to that of Lithium-ion batteries . Sodium-ion batteries could squeeze their way into some corners of the battery market as soon as the end of this year, and they could be huge in cutting costs for EVs .
Eigenschaften
IUPAC Name |
lead;sodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.Pb |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCSWMHSXNOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Pb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaPb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12740-44-2 |
Source


|
| Record name | Sodium alloy, nonbase, Na,Pb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12740-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)










